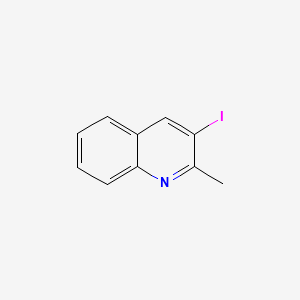

3-Iodo-2-methylquinoline

Description

Properties

IUPAC Name |

3-iodo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWJXEPXYZGFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Iodination

The most straightforward approach involves electrophilic iodination of 2-methylquinoline using iodine (I₂) and potassium iodide (KI) in the presence of an oxidizing agent. Sodium hypochlorite (NaClO) or hydrogen peroxide (H₂O₂) is typically employed to generate the iodinating species (I⁺). The reaction proceeds in tetrahydrofuran (THF) or dichloromethane at room temperature, yielding 3-iodo-2-methylquinoline via electrophilic aromatic substitution (EAS) at the C3 position.

Reaction Conditions:

-

Substrate: 2-Methylquinoline (1 equiv)

-

Iodine Source: I₂ (2 equiv), KI (2 equiv)

-

Oxidizing Agent: NaClO (1.5 equiv)

-

Solvent: THF or CH₂Cl₂

-

Temperature: 25°C

-

Time: 12–24 hours

Mechanistic Insights:

The iodine–iodide system generates hypoiodous acid (HOI), which acts as the electrophile. The methyl group at C2 directs iodination to the C3 position through resonance and inductive effects, stabilizing the intermediate σ-complex.

Microwave-Assisted Synthesis

Accelerated Iodination Under Microwave Irradiation

Microwave-assisted synthesis significantly reduces reaction times while improving yields. A protocol optimized by Dutta et al. involves irradiating a mixture of 2-methylquinoline, iodine, and sodium hydroxide (NaOH) in THF at 180°C for 3–5 minutes.

Key Parameters:

| Parameter | Value |

|---|---|

| Microwave Power | 250 W |

| Temperature | 180°C |

| Reaction Time | 3–5 minutes |

| Yield | 83–86% |

Advantages:

-

Efficiency: 10–20x faster than conventional methods.

Radical-Mediated Regioselective Iodination

Radical Initiation Using Persulfate Salts

A novel method developed by Dutta and Maiti employs ammonium persulfate ((NH₄)₂S₂O₈) to generate iodine radicals (I- ) in aqueous acetonitrile. This approach achieves C3-selective iodination without requiring directing groups.

Reaction Setup:

-

Substrate: 2-Methylquinoline (1 equiv)

-

Iodine Source: N-Iodosuccinimide (NIS, 1.2 equiv)

-

Radical Initiator: (NH₄)₂S₂O₈ (0.2 equiv)

-

Solvent: Acetonitrile/H₂O (4:1)

-

Temperature: 80°C

-

Time: 6 hours

Mechanism:

Persulfate generates sulfate radical anions (SO₄- ⁻), which abstract hydrogen from NIS to produce I- . The radical adds regioselectively to the C3 position of 2-methylquinoline, followed by rearomatization to yield the product.

Comparative Analysis of Methods

Performance Metrics

| Method | Yield (%) | Time | Scalability | Regioselectivity |

|---|---|---|---|---|

| Classical Iodination | 60–75 | 12–24 h | Moderate | High (C3) |

| Microwave-Assisted | 83–86 | 3–5 min | High | High (C3) |

| Radical-Mediated | 78–85 | 6 h | High | Exclusive (C3) |

Limitations and Optimization Opportunities

-

Classical Method: Prolonged reaction times and moderate yields due to competing side reactions (e.g., diiodination).

-

Microwave Method: Requires specialized equipment, limiting accessibility.

-

Radical Method: Sensitivity to oxygen necessitates inert atmosphere conditions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer. A representative setup involves:

-

Reactants: 2-Methylquinoline, I₂, KI, and NaClO

-

Flow Rate: 10 mL/min

-

Residence Time: 30 minutes

-

Yield: 70–78%

-

Throughput: 5 kg/day

Advantages:

-

Consistent product quality.

-

Reduced solvent waste through recycling.

Emerging Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding quinoline carboxylic acids.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Reactions: Products like 3-azido-2-methylquinoline or 3-cyano-2-methylquinoline.

Oxidation Reactions: Products like this compound-4-carboxylic acid.

Reduction Reactions: Products like 3-iodo-2-methyl-1,2,3,4-tetrahydroquinoline

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of iodo-quinoline derivatives, including 3-Iodo-2-methylquinoline. Research indicates that compounds containing an iodine atom in the quinoline structure exhibit significant activity against various bacterial strains. For example, a study demonstrated that carboxy-quinoline derivatives showed promising antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis . The mechanism involves inhibition of microbial adhesion, which is critical in preventing biofilm formation—a significant factor in chronic infections.

Table 1: Antimicrobial Activity of Iodo-Quinoline Derivatives

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| This compound | S. epidermidis, K. pneumoniae | Moderate |

| Carboxy-quinoline Derivative | C. parapsilosis | High |

Antimalarial Properties

This compound has shown potential in antimalarial applications. Quinoline derivatives are known for their role in malaria treatment, particularly due to their ability to interfere with the parasite's respiratory processes. A class of compounds derived from quinolines has been optimized for high efficacy against multidrug-resistant strains of Plasmodium falciparum. The structural modifications, including the introduction of halogen atoms like iodine, enhance their bioactivity and metabolic stability .

Case Study: Optimization of Antimalarial Activity

In a study focused on optimizing antimalarial activity, derivatives of quinolines were synthesized and tested for their efficacy against resistant strains. The findings indicated that introducing specific substituents at certain positions significantly improved the compounds' activity, making them viable candidates for further development .

Drug Development Scaffolds

The structural characteristics of this compound make it an attractive scaffold for drug development. Its ability to serve as a starting point for synthesizing more complex molecules has been demonstrated in various studies. For instance, the compound can be modified to create derivatives that act as inhibitors for various biological targets, including topoisomerases and other enzymes involved in cancer progression .

Table 2: Potential Applications as Drug Scaffolds

| Application | Mechanism of Action | Target Diseases |

|---|---|---|

| Topoisomerase Inhibitors | Disruption of DNA replication | Cancer |

| Ubiquitination Inhibitors | Modulation of protein degradation | Neurodegenerative diseases |

| Antiamyloidogenic Agents | Prevention of amyloid plaque formation | Alzheimer's disease |

Mechanism of Action

The mechanism of action of 3-Iodo-2-methylquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom and the quinoline ring system play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

2-Methylquinoline: Lacks the iodine atom, resulting in different reactivity and applications.

3-Bromo-2-methylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

3-Chloro-2-methylquinoline: Contains a chlorine atom, which affects its reactivity and biological activity.

Uniqueness: 3-Iodo-2-methylquinoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances its ability to participate in substitution reactions and increases its binding affinity to certain biological targets compared to its bromo and chloro analogs .

Biological Activity

3-Iodo-2-methylquinoline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a quinoline ring with an iodine atom and a methyl group, exhibits potential as an antimicrobial, antimalarial, and anticancer agent. This article explores the biological activity of this compound, supported by recent research findings, case studies, and comparative analysis with related compounds.

- Molecular Formula : C₉H₈IN

- Molecular Weight : Approximately 285.084 g/mol

The presence of the iodine atom significantly influences the chemical reactivity and biological activity of this compound, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The iodine substituent enhances its binding affinity, allowing it to inhibit enzyme activities effectively. For instance, studies suggest that it can act as an enzyme inhibitor by blocking substrate access at active sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating efficacy in inhibiting the growth of bacteria such as Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus epidermidis | 15 | 32 µg/mL |

| Klebsiella pneumoniae | 18 | 16 µg/mL |

| Candida parapsilosis | 20 | 8 µg/mL |

These findings suggest that derivatives of iodo-quinolines are promising scaffolds for developing new antimicrobial agents .

Antimalarial Activity

This compound has also shown potential as an antimalarial agent. Studies have reported its effectiveness against Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism involves interference with the parasite's metabolic pathways, although specific details remain under investigation .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of iodo-quinoline derivatives, including this compound, exhibited potent antimicrobial activity against various strains of bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the quinoline structure could enhance biological efficacy .

- Anticancer Potential : Another research initiative explored the anticancer properties of this compound. The compound was evaluated for its ability to inhibit cancer cell proliferation in vitro. Results indicated a significant reduction in cell viability in several cancer cell lines, suggesting that this compound may be a candidate for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated quinolines:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylquinoline | Lacks iodine; contains only a methyl group | Different reactivity and applications |

| 3-Bromo-2-methylquinoline | Contains bromine instead of iodine | Exhibits different chemical properties due to bromine's reactivity |

| 3-Chloro-2-methylquinoline | Contains chlorine | Affects reactivity and biological activity differently than the iodo compound |

The presence of iodine in this compound enhances its chemical reactivity and binding affinity compared to its bromo and chloro analogs, making it particularly valuable in drug development.

Q & A

Q. What are the optimal synthetic routes for 3-iodo-2-methylquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation or cross-coupling reactions. For example, iodination of 2-methylquinoline using iodine monochloride (ICl) in acetic acid at 80°C achieves moderate yields (~50–60%) but may produce regioisomers. Alternative methods include Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with iodobenzene derivatives . Optimization requires monitoring temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios via TLC or HPLC. Purity (>95%) can be achieved via column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Distinct chemical shifts for the methyl group (δ ~2.6 ppm) and iodine’s deshielding effect on adjacent protons (δ ~8.5–9.0 ppm for quinoline H-4/H-8) confirm substitution patterns .

- IR : Absence of C-I stretching (~500 cm⁻¹) indicates successful iodination.

- HRMS : Exact mass matching (e.g., [M+H]+ for C₁₀H₈IN: calc. 273.9632) validates molecular composition .

Comparative analysis with known analogs (e.g., 7-chloro-2-methylquinoline ) reduces misinterpretation risks.

Q. What strategies mitigate solubility challenges during biological assays involving this compound?

Methodological Answer: Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media. Sonication or heating (≤40°C) enhances dispersion. For in vitro studies, cyclodextrin-based encapsulation improves bioavailability without altering activity . Confirm solubility via dynamic light scattering (DLS) and validate assay results against solvent-only controls to exclude artifacts.

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., C-3 iodine’s electrophilicity). Molecular dynamics (MD) simulations in solvent environments (e.g., DMF) model ligand-catalyst interactions, predicting activation barriers for Suzuki couplings. Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) to refine models . Tools like Gaussian 16 or ORCA are standard for such analyses.

Q. What experimental and statistical approaches resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7).

- Meta-analysis : Pool data from independent studies (≥3 replicates) and apply ANOVA with post-hoc Tukey tests to identify outliers.

- Mechanistic studies : Combine Western blotting (e.g., apoptosis markers) and molecular docking to verify target engagement (e.g., kinase inhibition) . Discrepancies often arise from assay conditions (e.g., serum content, incubation time) and must be systematically controlled.

Q. How to design a catalytic system for selective C-H functionalization of this compound?

Methodological Answer: Ligand design is critical. Bidentate ligands (e.g., 2,2'-bipyridine) stabilize palladium catalysts, directing ortho-functionalization. Screen oxidants (e.g., Ag₂CO₃ vs. Cu(OAc)₂) to minimize side reactions. Monitor regioselectivity via LC-MS and compare with computed Fukui indices . Kinetic isotope effects (KIE) studies differentiate between radical and ionic pathways.

Data Analysis and Reporting

Q. What criteria validate the reproducibility of synthetic procedures for this compound?

Methodological Answer:

Q. How to construct a robust structure-activity relationship (SAR) model for this compound derivatives?

Methodological Answer:

- Descriptor selection : Include electronic (Hammett σ), steric (Taft Eₛ), and lipophilic (logP) parameters.

- Multivariate regression : Use partial least squares (PLS) to correlate descriptors with bioactivity. Validate via leave-one-out cross-validation (Q² >0.5) .

- Crystallography : Resolve X-ray structures to confirm substituent conformations influencing binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.